REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6](C(O)=O)=[C:5]2[NH:15][CH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.C([N:24]([CH2:27]C)CC)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:30]C1C=CC=CC=1>CN(C=O)C>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[N:8]=[CH:7][C:6]3[NH:24][C:27](=[O:30])[N:15]([CH:16]4[CH2:17][CH2:18][O:19][CH2:20][CH2:21]4)[C:5]=3[C:4]=2[CH:3]=1
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Name
|
|
Quantity
|
2011 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)O)NC1CCOCC1
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Name
|
|
Quantity
|
18.2 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
4.7 L
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
Diphenyl phosphorazidate
|
Quantity
|
1600 mL
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
observed from 21-18° C
|
Type
|
CUSTOM
|
Details
|
(jacket held at 30° C.)
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
then forming after ˜30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
consumption of starting material and 99% product
|
Type
|
CUSTOM
|
Details
|
consumption of starting material and 98% product
|
Type
|
CONCENTRATION
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Details
|
The batch was concentrated in vacuo to a minimum volume (˜3 volumes)
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Type
|
ADDITION
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Details
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the residue added to water (17 L)
|
Type
|
WASH
|
Details
|
rinsing in with a further portion of water (10 L)
|
Type
|
WAIT
|
Details
|
The mixture was slurried for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing with water (2×17 L)
|
Type
|
WAIT
|
Details
|
MeOH (495 ml) for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washing with water (2×3.5 L)
|
Type
|
CUSTOM
|
Details
|
oven dried in vacuo at 40° C. for 116 h
|
Duration
|
116 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C3=C(C=NC2C=C1)NC(N3C3CCOCC3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2023 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |